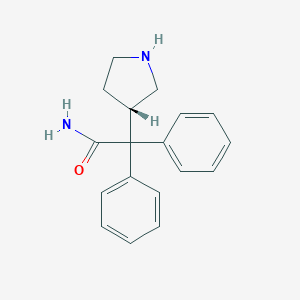

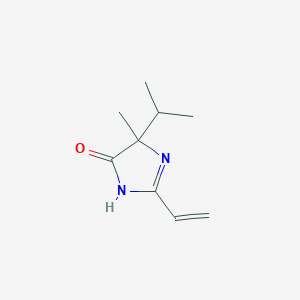

![molecular formula C22H16O B149401 2,8-Dimethylnaphtho[3,2,1-kl]xanthene CAS No. 81-37-8](/img/structure/B149401.png)

2,8-Dimethylnaphtho[3,2,1-kl]xanthene

Overview

Description

2,8-Dimethylnaphtho[3,2,1-kl]xanthene is a compound that belongs to the xanthene class, which is characterized by a tricyclic structure consisting of two benzene rings fused on either side of a central oxygen-containing pyran ring. Xanthenes and their derivatives are known for their diverse range of applications, including their use in dyes, pharmaceuticals, and as photophysical probes due to their unique optical properties.

Synthesis Analysis

The synthesis of xanthene derivatives can be achieved through various methods. One such method is the one-pot reaction of aromatic aldehyde with 1,3-cyclohexanedione in an ionic liquid, as demonstrated in the synthesis of 2H-xanthenes . This method is environmentally friendly and does not require the addition of a catalyst, providing a mild and effective approach to synthesizing xanthene compounds.

Molecular Structure Analysis

The molecular structure of xanthene derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. For instance, the crystal structure of a related compound, 2,2′-Napthfuranyl bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), was studied using single crystal X-ray diffraction, revealing a complex three-dimensional architecture stabilized by intramolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Xanthene derivatives can undergo a range of chemical reactions. For example, the attempted cyclization of a naphtho[2,1-b]furan-2-carbaldehyde derivative with dimedone to yield a xanthene derivative did not occur, even under reflux with concentrated HCl and H2SO4, indicating the specificity of conditions required for successful xanthene formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives can be influenced by their molecular structure. For example, the crystal structure of a dimethylammonium xanthene derivative shows that the molecule exists as two crystallographically independent molecules with different conformations of the pyran and cyclohexene rings. The crystal structure is further stabilized by a network of hydrogen bonds, forming a three-dimensional network with channels along the crystal axis . Additionally, the electron density distribution of thiathiophthene derivatives, which share structural similarities with xanthenes, has been investigated using X-ray diffraction and DFT calculations, providing insights into the bonding properties and electronic configuration of such molecules .

Scientific Research Applications

Synthesis and Catalytic Applications

- Zinc Oxide Nanoparticles as Catalysts : Zinc oxide nanoparticles have been utilized as efficient catalysts for the synthesis of xanthene derivatives, offering a novel and improved pathway with excellent yields and short reaction times (Safaei‐Ghomi & Ghasemzadeh, 2012).

- Tungstate Sulfuric Acid in Xanthene Synthesis : Tungstate sulfuric acid (TSA) has been reported as an effective catalyst for synthesizing 1,8-dioxoöctahydroxanthenes derivatives (Karami, Eskandari, Gholipour & Jamshidi, 2013).

- Nano-CeO2 Catalysts : Nano-CeO2 catalysts have shown high efficiency in synthesizing 1,8-dioxooctahydroxanthenes, offering advantages like catalyst recovery and high yields (Baghernejad & Ghapanvari, 2021).

Biomedical Applications

- Fluorescent Dye Visualization : Xanthenes and their derivatives are used as fluorescent dyes for visualizing biomolecules and lasers, and for photodynamic treatment (Packard, Toptygin, Komoriya & Brand, 1996).

- Silicon-Substituted Xanthene Dyes in Bioimaging : Silicon-substituted xanthene dyes have been developed for applications in bioimaging, offering insights into biological processes in living cells (Kushida, Nagano & Hanaoka, 2015).

Photophysical Properties

- Study on Spectral Properties : Research into the spectral properties of xanthene dyes, including the effects of different substituents on absorption and emission maxima, contributes to understanding their photophysical behavior (Farat, Ananyev, Tatarets, Varenichenko, Zaliznaya & Markov, 2021).

Material Science Applications

- Polyamides with Xanthene Cardo Groups : Novel monomers containing xanthene cardo groups have been developed, showing high thermal stability and potential applications in material science (Sheng, Ma, Jiang, Huang & Song, 2009).

Green Chemistry

- Eco-Friendly Synthesis of Xanthenone Derivatives : Research on green synthesis methods using TiO2-CNTs nanocomposites as eco-friendly catalysts for xanthenone derivatives highlights the role of green chemistry in chemical manufacturing (Samani, Abdolmohammadi & Otaredi-Kashani, 2018).

Mechanism of Action

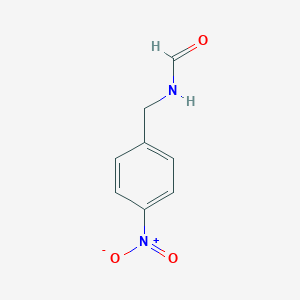

Fluorol Yellow 088, also known as Solvent Green 4 or 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, is a multi-ring aromatic organic dye . This compound has a variety of applications, particularly in the field of biological research .

Target of Action

The primary target of Fluorol Yellow 088 is the suberin lamellae in plant tissue . Suberin lamellae are a type of plant tissue that forms a protective barrier, playing a crucial role in the plant’s defense against environmental stressors .

Mode of Action

Fluorol Yellow 088 is a lipophilic fluorochrome , which means it has an affinity for lipids . It interacts with its target by absorbing light at specific wavelengths and then emitting light at a longer wavelength . This shift from higher energy absorption to lower energy emission is characteristic of fluorescent substances .

Biochemical Pathways

Fluorol Yellow 088 does not directly affect any biochemical pathways. Instead, it is used as a tool to visualize and track biological processes. For instance, it can be used to observe the uptake of nanoparticles through the cell wall and plasma membrane of plants .

Pharmacokinetics

Its lipophilic nature suggests that it may have good bioavailability in lipid-rich environments .

Result of Action

The primary result of Fluorol Yellow 088’s action is the visualization of suberin lamellae in plant tissues . This allows researchers to track and study various biological processes, such as the development of endodermal and exodermal cells in plants .

Action Environment

The efficacy and stability of Fluorol Yellow 088 can be influenced by various environmental factors. For instance, it is known to be sensitive to light, and thus, samples stained with this compound should be stored in a dark environment . Additionally, the compound’s fluorescence properties can be affected by the pH of the environment .

: Fluorol Yellow 088 | CAS 81-37-8 - Santa Cruz Biotechnology : Fluorol Yellow 088 荧光黄088(木栓质染色) - 上海懋康生物科技有限公司 : Fluorol Yellow 088 | CAS 81-37-8 | SCBIO - Santa Cruz Biotechnology : Fluorescent Labeling of Lignin Nanocapsules with Fluorol Yellow 088

properties

IUPAC Name |

4,12-dimethyl-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,11,13,15,17,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O/c1-13-7-9-19-18(11-13)21-16-6-4-3-5-15(16)12-17-14(2)8-10-20(23-19)22(17)21/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVHNCGXVPMYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=C(C4=CC5=CC=CC=C5C2=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883260 | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81-37-8 | |

| Record name | 2,8-Dimethylnaphtho[3,2,1-kl]xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dimethylnaphtho[3,2,1-kl]xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

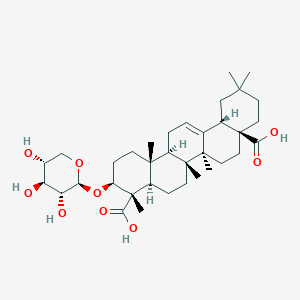

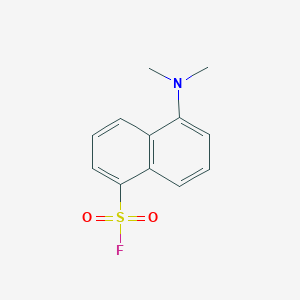

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)

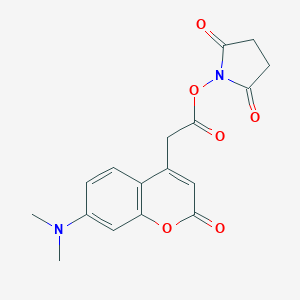

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)

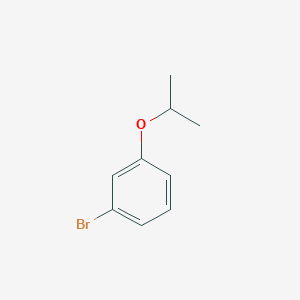

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)